molecular formula C11H17NO5S2 B8607886 2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate

2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate

Cat. No.: B8607886
M. Wt: 307.4 g/mol
InChI Key: BDMCSDHFEODLKG-UHFFFAOYSA-N
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Description

2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate is a chemical compound with a complex structure that includes a methanesulfonic acid group, a benzyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 2-(benzyl-methanesulfonyl-amino)-ethyl ester typically involves multiple steps. One common method includes the reaction of methanesulfonyl chloride with benzylamine to form benzyl methanesulfonamide. This intermediate is then reacted with ethyl chloroformate to produce the final ester compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-(benzyl-methanesulfonyl-amino)-ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17NO5S2

Molecular Weight

307.4 g/mol

IUPAC Name

2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate

InChI

InChI=1S/C11H17NO5S2/c1-18(13,14)12(8-9-17-19(2,15)16)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

BDMCSDHFEODLKG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CCOS(=O)(=O)C)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (18.9 g, 0.1655 mol) was added dropwise at 0° C. to a solution of N-benzyl ethanolamine (10 g, 0.0662 mol, from step (i) above) and triethylamine (27.6 ml, 0.1987 mol) in dichloromethane (100 ml). The reaction mixture was stirred at RT for 3 h under nitrogen atmosphere and partitioned between water and dichloromethane. The organic layer was separated, washed with water and brine and dried over sodium sulfate. Thes solvent was evaporated under reduced pressure and the residue was purified by column chromatography over silica gel using 3% methanol in dichloromethane, as eluent to give the sub-title compound (12 g) as a solid.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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